![molecular formula C18H21N5OS B496317 {[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B496317.png)
{[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl ether group, a phenyl ring, and a tetrazole moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, including the formation of the benzyl ether, the introduction of the tetrazole group, and the final coupling of these intermediates. Common reagents used in these reactions include benzyl chloride, sodium azide, and various catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyl ether group yields benzaldehyde or benzoic acid, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
{[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The benzyl ether and tetrazole groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzyl ethers: Compounds with similar benzyl ether groups, such as benzyl alcohol and benzyl chloride.
Tetrazoles: Compounds containing the tetrazole moiety, such as 5-aminotetrazole and 1-methyl-1H-tetrazole.
Uniqueness
{[4-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its combination of benzyl ether and tetrazole groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H21N5OS/c1-23-18(20-21-22-23)25-12-11-19-13-15-7-9-17(10-8-15)24-14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3 |
InChI Key |
LPRKOYNSWBKAJS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


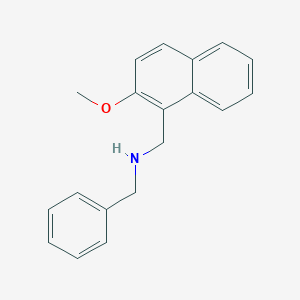
![N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B496238.png)
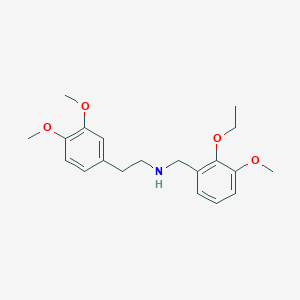
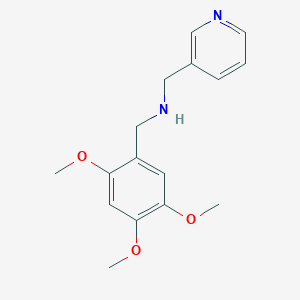
![1-({[1,1'-BIPHENYL]-4-YLMETHYL}AMINO)PROPAN-2-OL](/img/structure/B496244.png)
![3-[(4-Phenylphenyl)methylamino]propan-1-ol](/img/structure/B496245.png)
![N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B496246.png)
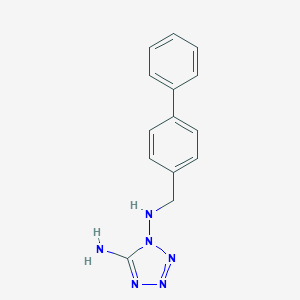
![N-(4-fluorobenzyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B496250.png)
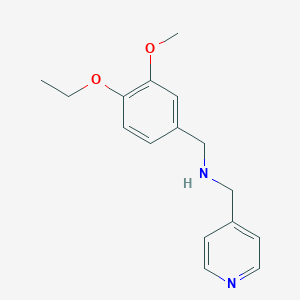
![2-(2-fluorophenyl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B496253.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B496254.png)
![4-amino-N-{2-[(4-ethylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496255.png)
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine](/img/structure/B496257.png)
